N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide
Description
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide is a benzothiazole-derived compound characterized by a 1,3-benzothiazole core substituted at position 6 with a diethylsulfamoyl group and at position 2 with a 3-methoxybenzamide moiety. The benzothiazole scaffold is widely explored in medicinal chemistry due to its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The diethylsulfamoyl group introduces sulfonamide functionality, which is known to enhance binding affinity to biological targets, while the 3-methoxybenzamide substituent may influence electronic properties and solubility.
Properties
IUPAC Name |
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S2/c1-4-22(5-2)28(24,25)15-9-10-16-17(12-15)27-19(20-16)21-18(23)13-7-6-8-14(11-13)26-3/h6-12H,4-5H2,1-3H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRSDDBQNHKXOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with carbon disulfide and an appropriate base, followed by cyclization with a suitable electrophile.
Introduction of the Diethylsulfamoyl Group: The diethylsulfamoyl group is introduced by reacting the benzothiazole intermediate with diethylsulfamoyl chloride in the presence of a base such as triethylamine.
Attachment of the Methoxybenzamide Moiety: The final step involves the coupling of the diethylsulfamoyl-benzothiazole intermediate with 3-methoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and reflux conditions.
Substitution: Amines, thiols, dimethylformamide (DMF), and mild heating.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory responses or the inhibition of microbial growth. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and functional differences between the target compound and its analogues:
Key Observations:
Sulfonamide Variations : The target compound’s diethylsulfamoyl group differs from the dimethylsulfamoyl group in the bromo-ethyl analogue . Diethyl substitution may increase lipophilicity and alter metabolic stability compared to dimethyl derivatives.
Benzamide Positioning : The 3-methoxy substituent on the benzamide in the target compound contrasts with carbamothioyl () or carboxylic acid groups (). Methoxy groups typically enhance membrane permeability but may reduce hydrogen-bonding capacity compared to polar substituents.
Biological Activity
N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methoxybenzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C15H21N3O3S2
- Molecular Weight : 365.48 g/mol
- Canonical SMILES : CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)C
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Antimicrobial Activity : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and DNA replication. This inhibition leads to bacterial cell death, making it a potential candidate for treating bacterial infections.
- Anticancer Activity : In cancer research, this compound induces apoptosis in cancer cells by activating specific signaling pathways. It has been observed to inhibit cell proliferation in various cancer cell lines.
Antiproliferative Activity
Table 1 summarizes the antiproliferative activity of this compound against different cancer cell lines.
Antimicrobial Activity
The compound also exhibits antimicrobial properties, as shown in Table 2.
| Microorganism | Minimum Inhibitory Concentration (MIC, µM) | Reference |
|---|---|---|
| E. coli | 16 | |
| S. aureus | 8 | |
| E. faecalis | 8 |
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Activity : A study reported that this compound demonstrated significant antiproliferative activity against MCF-7 and HCT116 cell lines with IC50 values of 5.0 µM and 4.5 µM respectively. The mechanism was linked to apoptosis induction and cell cycle arrest in the G2/M phase .
- Antimicrobial Efficacy : Another study highlighted its effectiveness against Gram-positive bacteria such as S. aureus and E. faecalis, with MIC values indicating potent antibacterial activity .
- Structure-Activity Relationship Analysis : Research focused on modifying the benzothiazole structure revealed that substituents significantly influenced biological activity, suggesting a potential pathway for optimizing efficacy through chemical modifications .
Q & A
Q. Critical conditions :
- Temperature control (40–60°C) during sulfamoylation to minimize side reactions.
- Anhydrous solvents (e.g., DMF or DCM) to prevent hydrolysis of reactive intermediates.
- Purification via column chromatography or recrystallization to achieve >95% purity .
Basic: Which analytical techniques are most effective for structural characterization and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., diethylsulfamoyl and methoxy groups) and detects impurities .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₉H₂₀N₃O₄S₂) and detects isotopic patterns .
- X-ray Crystallography : Resolves absolute stereochemistry and intermolecular interactions (e.g., hydrogen bonding involving the amide group) .
- HPLC : Quantifies purity (>98% for biological assays) using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains, with MIC values compared to standard antibiotics .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values, with cisplatin as a positive control .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., EGFR or caspase-3) to assess inhibitory constants (Kᵢ) .
Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the diethylsulfamoyl group?
- Analog synthesis : Prepare derivatives with substituent variations (e.g., dimethylsulfamoyl, morpholinosulfonyl) and compare bioactivity .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., bacterial dihydrofolate reductase) .
- Data correlation : Plot substituent electronic parameters (Hammett σ) against bioactivity to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial effects) .
Q. Example SAR Table :
| Substituent at Position 6 | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |
|---|---|---|
| Diethylsulfamoyl | 2.5 | 8.2 |
| Dimethylsulfamoyl | 5.1 | 12.4 |
| Pyrrolidine-sulfonyl | 1.8 | 6.7 |
Advanced: How should researchers resolve contradictions in reported bioactivity data across studies?
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration) to eliminate variability .
- Purity verification : Re-analyze compound batches via HPLC and HRMS to confirm absence of degradation products .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed effects (e.g., EGFR dependency in anticancer activity) .
Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?
- Salt formation : Prepare hydrochloride or sodium salts to enhance aqueous solubility .
- Prodrug design : Modify the methoxy group to a phosphate ester for improved bioavailability .
- Formulation : Use lipid-based nanoemulsions or cyclodextrin complexes to stabilize the compound in physiological buffers .
Q. Stability data :
| Condition | Half-life (hours) | Degradation Products |
|---|---|---|
| pH 7.4 (37°C) | 48 | None detected |
| pH 1.2 (simulated gastric) | 12 | Desulfamoylated analog |
Advanced: How can computational methods guide the optimization of its pharmacokinetic profile?
- ADMET prediction : Use tools like SwissADME to predict logP (target <3), blood-brain barrier permeability, and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate binding persistence with target proteins (e.g., ≥50 ns simulations to assess stability of protein-ligand interactions) .
- Metabolite prediction : Employ Schrödinger’s MetaSite to identify likely Phase I/II metabolites (e.g., oxidation at the benzothiazole sulfur) .
Advanced: What crystallographic techniques are critical for resolving polymorphic forms of this compound?
- Single-crystal XRD : Use SHELXL for structure refinement; monitor for polymorphism by varying crystallization solvents (e.g., MeOH vs. EtOAc) .
- Powder XRD : Compare experimental patterns with simulated data from Mercury software to identify anhydrous/hydrated forms .
- Thermal analysis : DSC/TGA to detect phase transitions (e.g., melt-recrystallization events) that indicate polymorphic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
